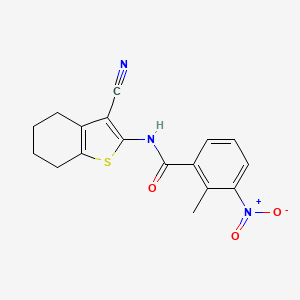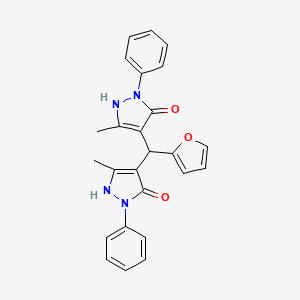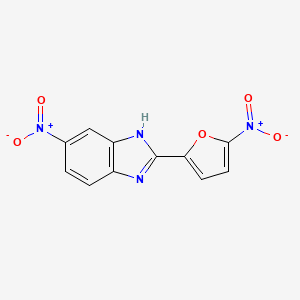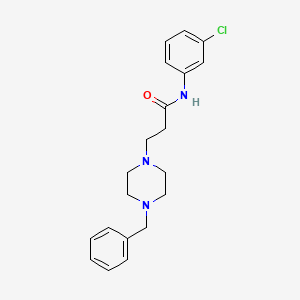![molecular formula C21H24ClN3O3 B11104133 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11104133.png)
3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a chlorobenzyl ether, and an isobutyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)oxyphenol. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. The final step involves the condensation of this intermediate with N-isobutyl-3-oxopropanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOIC ACID: Shares the chlorobenzyl ether group but differs in the rest of the structure.
N’-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Similar hydrazino and chlorobenzyl groups but with a different core structure.
Uniqueness
The uniqueness of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15(2)12-23-20(26)11-21(27)25-24-13-16-5-9-19(10-6-16)28-14-17-3-7-18(22)8-4-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26)(H,25,27)/b24-13+ |
InChI Key |
YHMCVDNKYXXZCP-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C)CNC(=O)CC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)

![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11104074.png)
![(2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11104082.png)


![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11104116.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate](/img/structure/B11104144.png)
![N-[Butanamido(4-nitrophenyl)methyl]butanamide](/img/structure/B11104164.png)
